molecular formula C25H25NO8S B2989322 Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate CAS No. 476366-46-8

Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate

Cat. No.: B2989322
CAS No.: 476366-46-8
M. Wt: 499.53
InChI Key: DUWYBBYXJOAQFU-UHFFFAOYSA-N
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Description

Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate is a thiophene-based ester derivative with a complex substitution pattern. Its structure includes a 1,3-benzodioxole moiety at the 5-position, a methyl group at the 4-position, and a 3,4,5-trimethoxybenzoylamino group at the 2-position. Such substitutions are critical for modulating biological activity, solubility, and binding affinity.

Properties

IUPAC Name

methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO8S/c1-13-20(9-14-6-7-16-17(8-14)34-12-33-16)35-24(21(13)25(28)32-5)26-23(27)15-10-18(29-2)22(31-4)19(11-15)30-3/h6-8,10-11H,9,12H2,1-5H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWYBBYXJOAQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the benzodioxole moiety: This step involves the coupling of the benzodioxole group to the thiophene ring, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the trimethoxybenzoyl group: This is typically done through an amide bond formation reaction, using reagents such as carbodiimides to activate the carboxylic acid group for nucleophilic attack by the amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions used but can include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Thiophene Scaffold and Substituent Variations

The compound shares a thiophene-3-carboxylate core with several analogs. Key structural differences lie in the ester group (methyl vs. ethyl), substituent positions, and aromatic/heterocyclic moieties. Below is a comparative analysis of select derivatives:

Compound Name Substituents (Position) Molecular Formula Key Features
Target Compound 5-(1,3-Benzodioxol-5-ylmethyl), 4-methyl, 2-(3,4,5-trimethoxybenzoylamino), methyl ester C₂₅H₂₄N₂O₈S High aromaticity; potential CNS activity due to benzodioxole and trimethoxy groups
Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-(4-methylbenzamido)thiophene-3-carboxylate () 5-(2-Methoxyphenylcarbamoyl), 4-methyl, 2-(4-methylbenzamido), ethyl ester C₂₅H₂₅N₃O₅S Enhanced lipophilicity from ethyl ester; possible antimicrobial activity
Ethyl 4-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-[[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate () 4-(1,3-Benzodioxol-5-ylmethyl), 5-methyl, 2-triazole-thioacetamido, ethyl ester C₂₃H₂₄N₄O₆S₂ Triazole moiety may confer antifungal or anticancer properties
Thiencarbazone-methyl () 4-(Triazolylcarbonylsulfamoyl), 5-methyl, methyl ester C₁₂H₁₄N₄O₇S₂ Herbicidal activity via acetolactate synthase inhibition

Impact of Substituents on Bioactivity

  • Benzodioxole Group : Present in both the target compound and ’s derivative, this group is associated with improved blood-brain barrier penetration and neuroactivity .
  • Trimethoxybenzoyl Group : Unique to the target compound, this substitution may enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • Ethyl vs.

Biological Activity

Methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a thiophene ring and a benzodioxole moiety. The molecular formula is C25H24N4O5S, with a molecular weight of 524.622 g/mol. The structural features suggest a potential for diverse interactions within biological systems.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds like this one may inhibit key enzymes involved in cellular processes, such as kinases or phosphatases.
  • Induction of Apoptosis : Studies have shown that related thiophene derivatives can induce apoptosis in cancer cells by activating intrinsic pathways.
  • Antioxidant Activity : The presence of methoxy groups in the structure may contribute to antioxidant properties, potentially offering protective effects against oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer properties of thiophene derivatives:

  • Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated significant cytotoxicity with IC50 values ranging from 0.1 µM to 14.9 µM for structurally related compounds .
  • Mechanistic Studies : The compound was found to inhibit cell proliferation and induce cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent through modulation of cell cycle regulators .

Antimicrobial Activity

The compound's biological activity extends to antimicrobial properties:

  • Antibacterial Assays : Preliminary tests revealed effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Neuroprotective Effects

Emerging research suggests neuroprotective properties:

  • Neuroprotection in Cellular Models : The compound has shown promise in reducing neuronal cell death in models of oxidative stress-induced injury .

Case Studies

A notable study focused on the synthesis and evaluation of similar thiophene derivatives found that modifications to the benzodioxole moiety significantly enhanced cytotoxicity against specific cancer cell lines while maintaining low toxicity towards normal cells .

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